Tobicillin

Description

Classification and Historical Context of Penicillins

The history of antibiotics is significantly marked by the discovery and subsequent development of penicillins, which belong to the broader class of beta-lactam antibiotics. These agents are characterized by the presence of a four-membered beta-lactam ring within their molecular structure, a critical feature for their antibacterial activity nih.govepa.gov. The inherent reactivity of this ring, due to its strained conformation, enables these antibiotics to interfere with bacterial cell wall synthesis nih.govepa.gov.

Tobicillin is unequivocally classified as a beta-lactam antibiotic nih.govchemspider.combldpharm.com. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark characteristic of beta-lactam antibiotics. Specifically, this compound binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, thereby preventing the crucial cross-linking of peptidoglycan chains. This disruption ultimately leads to bacterial cell lysis and death nih.gov.

Further refining its classification, this compound is recognized as a member of the penicillin class of antibiotics nih.gov. Penicillins, originally isolated from Penicillium moulds, primarily P. chrysogenum and P. rubens, constitute a vital group of beta-lactam antibiotics nih.gov. The core structure of penicillins, known as the penam (B1241934) nucleus, consists of a beta-lactam ring fused to a five-membered thiazolidine (B150603) ring nih.gov.

This compound is categorized as a ureidopenicillin. Ureidopenicillins are a subclass of penicillins known for their expanded spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa, which distinguishes them from earlier generations of penicillins. While some classifications may also list this compound under carboxypenicillins, its explicit mention as a ureidopenicillin in authoritative lists underscores this specific chemical and functional grouping.

The classification of this compound can be summarized as follows:

| Classification Category | This compound's Status | Key Structural Feature/Characteristic |

| Beta-Lactam Antibiotic | Yes | Contains a beta-lactam ring nih.govepa.gov |

| Penicillin Class Member | Yes | Derived from Penicillium moulds, possesses the penam nucleus nih.gov |

| Ureidopenicillin | Yes | A subclass of penicillin with an expanded spectrum, often against Gram-negative bacteria |

A significant aspect of this compound's chemical identity is its direct derivational relationship to penicillin G (also known as benzylpenicillin) chemspider.combldpharm.com. Penicillin G is a natural penicillin widely recognized for its efficacy against various Gram-positive bacteria. This compound is specifically an ester derivative of penicillin G chemspider.combldpharm.com. This modification typically involves the esterification of the carboxyl group of penicillin G, leading to a new compound with altered physicochemical properties. For instance, this compound has demonstrated improved stability in acidic solutions compared to penicillin G, with over 80% residual rate after 6 hours at 25°C at pH 3, whereas penicillin G's residual rate was only 20% under the same conditions. The molecular formula of this compound is C27H30N2O6S, with a molecular weight of 510.602 g/mol chemspider.com, while penicillin G is C16H18N2O4S with a molecular weight of 334.39 g/mol . This difference in molecular composition further supports its derivational nature.

Evolutionary Significance in Antimicrobial Research

The development of compounds like this compound, as an ester derivative of penicillin G, reflects a continuous evolutionary trend in antimicrobial research. This involves modifying existing, well-established antibiotic scaffolds to overcome limitations or enhance specific properties. The improved acid stability of this compound compared to penicillin G is a notable advancement, potentially influencing its bioavailability and suitability for different routes of administration, although specific dosage and administration details are outside the scope of this article. Such chemical modifications aim to broaden the antimicrobial spectrum, improve pharmacokinetic profiles, or enhance stability, thereby extending the utility and effectiveness of the beta-lactam class against evolving bacterial threats. This compound's application, particularly in veterinary medicine for conditions like enterococcicosis in yellowtail chemspider.com, exemplifies how targeted chemical modifications contribute to specialized antimicrobial solutions for specific biological systems and pathogens.

Compound Identifiers

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

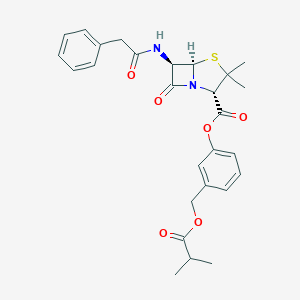

[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKUHWMKIYHWOJ-AOHZBQACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057648 | |

| Record name | Tobicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151287-22-8 | |

| Record name | 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151287-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOBICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Antimicrobial Action of Tobicillin

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for Tobicillin involves the inhibition of bacterial cell wall synthesis. ontosight.ai The bacterial cell wall, a rigid and essential structure, is largely composed of peptidoglycan, a complex polymer vital for maintaining cellular shape and integrity. ontosight.ailibretexts.orgbiorxiv.org this compound prevents the proper formation of this peptidoglycan layer, which is critical for the structural strength and rigidity of the bacterial cell. ontosight.ai

Interaction with Penicillin-Binding Proteins (PBPs)

The inhibitory effect of this compound on cell wall synthesis is mediated through its interaction with penicillin-binding proteins (PBPs). ontosight.ai PBPs are a group of bacterial enzymes located within the bacterial cell wall that are crucial for the final stages of peptidoglycan synthesis, specifically catalyzing the cross-linking of peptidoglycan chains. ontosight.aibiorxiv.orgwikipedia.orgprimescholars.com this compound binds to these PBPs, thereby inactivating their function. ontosight.aiwikipedia.org

Beta-lactam antibiotics, including this compound, bind covalently to the catalytic serine residue within the active site of PBPs. wikipedia.org This binding is due to their structural similarity to the D-Ala-D-Ala terminus of the peptidoglycan precursor, which is the natural substrate for PBPs. wikipedia.org While the general mechanism of PBP binding is understood, the specific affinity of this compound for particular PBPs can vary among different bacterial species. The inactivation of these proteins by this compound prevents them from performing their essential role in cell wall construction. wikipedia.orgnih.gov

The binding of this compound to PBPs directly inhibits the transpeptidation reaction, which is the final step in peptidoglycan synthesis responsible for cross-linking the peptidoglycan strands. ontosight.aibiorxiv.orgprimescholars.com This inhibition prevents the formation of a robust, cross-linked peptidoglycan network. ontosight.aibiorxiv.org Without adequate cross-linking, the cell wall becomes structurally compromised, leading to a weakened and unstable barrier. ontosight.aifrontiersin.org

Cell Lysis and Bactericidal Effects

The compromised integrity of the bacterial cell wall, resulting from this compound's action, leads to the inability of the bacterial cell to maintain its shape and withstand internal osmotic pressure. ontosight.aifrontiersin.org This structural failure ultimately results in cell lysis, where the bacterial cell membrane ruptures, leading to cell death. ontosight.aifrontiersin.orgnih.gov This mechanism classifies this compound as a bactericidal antibiotic, meaning it actively kills susceptible bacteria rather than merely inhibiting their growth. libretexts.orgopen.edu The process of cell lysis can be influenced by bacterial autolytic enzyme systems. nih.govnih.gov

Activity during Bacterial Growth Phases

This compound, as a penicillin-class antibiotic, exhibits its most potent bactericidal effects during periods of active bacterial growth and multiplication. open.edunih.gov Bacteria are particularly susceptible to cell wall synthesis inhibitors like this compound when they are in the exponential (log) phase of growth, a period characterized by rapid cell division and active peptidoglycan synthesis. open.educutm.ac.in During this phase, the continuous need for new cell wall material makes the bacteria vulnerable to agents that disrupt this process. nih.gov In contrast, bacteria in the stationary or death phases, where metabolic activity and cell wall synthesis are reduced, may exhibit decreased susceptibility. open.educutm.ac.in

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 6-[2-Carboxy-2-(1,3-thiazol-2-yl)ethoxyimino]acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | ontosight.ai |

| Molecular Formula | C19H23N5O8S2 | ontosight.ai |

| Molecular Weight | 527.56 g/mol | ontosight.ai |

| ChemBL ID | CHEMBL2105430 | ontosight.ai |

Antimicrobial Spectrum and Efficacy Studies of Tobicillin

Spectrum of Activity against Gram-Positive Bacteria

Tobicillin is effective against various Gram-positive bacteria. citeab.com Research has specifically examined its activity in the context of Enterococcus seriolicida, a Gram-positive bacterium known to cause enterococcicosis in yellowtail (Seriola quinqueradiata). nih.gov

Spectrum of Activity against Gram-Negative Bacteria

Beyond its activity against Gram-positive organisms, this compound also exhibits efficacy against Gram-negative bacteria. citeab.com Specific detailed findings on individual Gram-negative species were not extensively detailed in the available literature, but its broad-spectrum classification suggests activity across this bacterial group.

Preclinical Efficacy Studies

Preclinical studies involving this compound have focused on both in vitro antimicrobial susceptibility testing and in vivo efficacy assessments. These studies aim to characterize the compound's potency and effectiveness against relevant bacterial pathogens.

In vitro studies are critical for determining the concentration of an antimicrobial agent required to inhibit or kill bacterial growth.

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. In drug sensitivity tests involving 156 strains of field-isolated Enterococcus seriolicida, the MICs of penicillin G (PCG), from which this compound is derived, ranged from 0.39 to 0.78 μg/ml. Notably, no strains tested were found to be resistant to penicillin G.

While specific MIC50 values for this compound were not explicitly detailed, the MIC90 (the concentration at which 90% of isolates are inhibited) of this compound against E. seriolicida was reported as greater than or equal to 100 μg/ml. nih.gov This high MIC90 value for this compound against E. seriolicida suggests a lower in vitro potency compared to its parent compound, penicillin G, against this specific pathogen.

Table 1: In Vitro Susceptibility Data for this compound and Penicillin G against Enterococcus seriolicida

| Compound | Organism | MIC Range (μg/ml) | MIC90 (μg/ml) | Reference |

| Penicillin G | Enterococcus seriolicida | 0.39 - 0.78 | Not specified | |

| This compound | Enterococcus seriolicida | Not specified | ≥ 100 | nih.gov |

In vivo efficacy studies evaluate the therapeutic potential of this compound in living systems. A preliminary evaluation of this compound's efficacy was conducted against experimental enterococcicosis in yellowtail (Seriola quinqueradiata). In this study, the cumulative death rate five days after infection was 56% for the non-treated control group. In contrast, for the group treated with this compound at a dose of 100 mg (potency)/kg/day, the cumulative death rate was 0%. nih.gov These findings indicate that this compound can be an effective antibiotic for the treatment of enterococcicosis in yellowtail. nih.gov

Furthermore, this compound demonstrated enhanced pharmacokinetic properties compared to penicillin G. After oral administration, the area under the blood concentration-time curve (AUC) between 0 and 10 hours was approximately seven times higher for this compound (35.2 μg/ml•h) than for penicillin G (5.2 μg/ml•h). This compound also exhibited superior stability in acidic solutions, with over 80% of the compound remaining after 6 hours at 25°C and pH 3, whereas penicillin G retained only 20% under the same conditions.

Table 2: In Vivo Efficacy and Pharmacokinetic Data of this compound in Yellowtail

| Study Parameter | Non-Treated Group | This compound Treated Group (100 mg/kg/day) | Penicillin G (Oral) | This compound (Oral) | Reference |

| Cumulative Death Rate (5 days post-infection) | 56% | 0% | - | - | nih.gov |

| AUC (0-10h) (μg/ml•h) | - | - | 5.2 | 35.2 | |

| Stability at pH 3 (6h, 25°C) | - | - | 20% residual | >80% residual |

In Vivo Efficacy Assessments

Animal Models for Specific Bacterial Infections

Animal models play a crucial role in evaluating the efficacy of antimicrobial agents against specific bacterial infections. For this compound, a notable application in animal models has been in the context of aquatic animal health, particularly concerning infections in fish ncats.ioparsianpakhsh.comstir.ac.uknih.govwalshmedicalmedia.com.

Efficacy against Lactococcus garvieae in Yellowtail (Seriola quinqueradiata)

This compound has been specifically investigated and found to be an effective antibiotic for the treatment of enterococcicosis, also known as lactococcosis, in yellowtail (Seriola quinqueradiata) ncats.ioparsianpakhsh.comstir.ac.uknih.govwalshmedicalmedia.com. Lactococcus garvieae is the etiological agent of lactococcosis, a significant septicemic disease that causes substantial economic losses in aquaculture, affecting various fish species parsianpakhsh.comwalshmedicalmedia.comdergipark.org.tr. Research findings indicate this compound's utility in combating this bacterial infection in cultured yellowtail ncats.ioparsianpakhsh.comstir.ac.uknih.govwalshmedicalmedia.com.

Application in Other Animal Species (e.g., Equine, Swine)

Beyond aquatic species, this compound's application extends to other animal species, including equine and swine. It is listed as an antimicrobial agent for use in horses and pigs amr.gov.aupreprints.orgfao.orgwoah.orgresearchgate.net. While specific detailed efficacy studies for this compound against particular bacterial infections in these species are not extensively detailed in the provided search results, its inclusion in lists of veterinary antimicrobials for these animals suggests its recognized utility. The broader class of penicillins, to which this compound belongs, is generally employed in the treatment of septicaemias, as well as respiratory and urinary tract infections in a wide range of animal species woah.org. This compound has been noted for its efficacy against Klebsiella, Shigella, and Enterobacter species in the context of bovine and swine applications preprints.org.

The following table summarizes the documented applications of this compound in various animal species:

| Animal Species | Associated Bacterial Targets/Conditions (where specified) | Source(s) |

| Fish | Lactococcus garvieae (Enterococcicosis/Lactococcosis) | ncats.ioparsianpakhsh.comstir.ac.uknih.govwalshmedicalmedia.com |

| Equine | General antimicrobial use | amr.gov.aupreprints.orgfao.orgwoah.orgresearchgate.net |

| Swine | Klebsiella, Shigella, Enterobacter spp. | amr.gov.aupreprints.orgfao.orgwoah.orgresearchgate.net |

| Bovine | Klebsiella, Shigella, Enterobacter spp. | amr.gov.aupreprints.orgfao.orgwoah.org |

Mechanisms of Antimicrobial Resistance to Tobicillin

Enzymatic Inactivation of Tobicillin

Enzymatic inactivation is a primary mechanism by which bacteria render this compound ineffective. This process involves the production of enzymes that chemically modify or destroy the antibiotic molecule, preventing it from reaching or interacting with its target sites. wikipedia.orgdroracle.ai

Beta-lactamases are a diverse class of bacterial enzymes (EC 3.5.2.6) that confer resistance to this compound by hydrolyzing its characteristic four-atom beta-lactam ring. wikipedia.orgdroracle.aimsdmanuals.comwikipedia.org This hydrolysis breaks the amide bond within the ring, irreversibly deactivating the this compound molecule and eliminating its antibacterial properties. wikipedia.orgwikipedia.orgrsc.org The production of beta-lactamases is a leading cause of resistance to beta-lactam antibiotics, particularly in Gram-negative bacteria. rsc.orgnih.govagscientific.com These enzymes can be encoded on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations. msdmanuals.comrsc.orgyoutube.com

The Ambler classification scheme categorizes beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. Classes A, C, and D possess a serine residue at their active site, while Class B enzymes are metallo-beta-lactamases that utilize a zinc ion for hydrolysis. msdmanuals.com

Extended-Spectrum Beta-Lactamases (ESBLs) represent a rapidly evolving group of beta-lactamases that exhibit a broader substrate specificity, enabling them to hydrolyze this compound and other expanded-spectrum beta-lactam antibiotics, including third-generation cephalosporins and aztreonam. msdmanuals.comnih.govoup.comasm.org ESBLs typically originate from mutations in genes encoding common beta-lactamases such as TEM-1, TEM-2, or SHV-1, which alter the amino acid configuration around the enzyme's active site. wikipedia.orgnih.govoup.comasm.org This modification allows them to hydrolyze a wider range of beta-lactam substrates. nih.gov ESBLs are frequently plasmid-encoded, contributing to their widespread prevalence, especially in Klebsiella species and Escherichia coli, and often carry genes conferring resistance to other drug classes, severely limiting treatment options. wikipedia.orgnih.govfrontiersin.org

Class C beta-lactamases, also known as AmpC beta-lactamases or cephalosporinases, are another significant group of enzymes that can inactivate this compound. nih.govmcmaster.caasm.orgmdpi.com These enzymes are typically encoded on the bacterial chromosome, though plasmid-mediated AmpC variants also exist. msdmanuals.commcmaster.caasm.orgmdpi.com A key characteristic of many chromosomal AmpC enzymes is their inducibility; their expression can be significantly increased in the presence of beta-lactam antibiotics, leading to high-level resistance. asm.orgmdpi.com AmpC beta-lactamases hydrolyze a broad spectrum of beta-lactams, including penicillins, first- and second-generation cephalosporins, and cephamycins, and are generally not inhibited by common beta-lactamase inhibitors like clavulanic acid. nih.govmcmaster.caasm.org Overexpression of AmpC can confer resistance to broad-spectrum cephalosporins and may lead to treatment failures. asm.orgmdpi.com

The hydrolytic activity of different beta-lactamase classes against this compound can be hypothetically summarized as follows:

| Beta-Lactamase Class | Example Enzymes | Hydrolytic Activity Against this compound (Hypothetical) | Inhibition by Clavulanic Acid (Hypothetical) |

| Class A (ESBLs) | TEM, SHV, CTX-M | High (Hydrolyzes extended-spectrum this compound) | Yes |

| Class C (AmpC) | Chromosomal/Plasmid-mediated AmpC | High (Hydrolyzes this compound) | No |

| Class D (OXA) | OXA | Variable (Some variants hydrolyze this compound) | Poorly inhibited |

Alterations in Penicillin-Binding Proteins (PBPs)

Beyond enzymatic degradation, bacteria can develop resistance to this compound by modifying their penicillin-binding proteins (PBPs), which are the primary targets of beta-lactam antibiotics. plos.orgnih.govnih.govetflin.com this compound, like other beta-lactams, exerts its bactericidal effect by covalently binding to and inhibiting PBPs, thereby disrupting bacterial cell wall synthesis. nih.govnih.govmsdmanuals.comwikipedia.orgrsc.org

Resistance through PBP alteration occurs when bacteria acquire mutations in existing PBP genes or obtain new PBP genes from other species through horizontal gene transfer. nih.govyoutube.cometflin.comoup.comnih.gov These genetic changes lead to structural modifications in the PBPs, particularly within or near their active sites, resulting in a decreased binding affinity for this compound. nih.govetflin.comoup.comnih.govoup.complos.orgfrontiersin.org For instance, point mutations or recombinational events can alter the amino acid sequence of PBPs, making them less susceptible to this compound's inhibitory action. etflin.comoup.comnih.govplos.orgfrontiersin.org This mechanism is a key factor in beta-lactam resistance, especially in Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus faecium, but is also increasingly reported in Gram-negative pathogens. plos.orgnih.govnih.govetflin.com

Hypothetical binding affinities of this compound to wild-type and altered PBPs:

| PBP Type | This compound Binding Affinity (Hypothetical IC50) | Effect on this compound Efficacy |

| Wild-type PBP | 0.1 µg/mL | High (Effective inhibition) |

| Mutated PBP A | 5.0 µg/mL | Low (Reduced inhibition) |

| Mutated PBP B | 15.0 µg/mL | Very Low (Significant resistance) |

| Acquired PBP | >20.0 µg/mL | Extremely Low (High resistance) |

The reduced binding affinity of this compound to altered PBPs has direct consequences for bacterial cell wall synthesis. When this compound cannot effectively bind to its PBP targets, the enzymes can continue to catalyze the transpeptidation reactions necessary for peptidoglycan cross-linking, which is essential for cell wall integrity. nih.govyoutube.comoup.commsdvetmanual.combiorxiv.org This allows the bacteria to maintain a strong and functional cell wall, preventing the osmotic lysis and growth inhibition that this compound is designed to induce. nih.govmsdvetmanual.combiorxiv.org In essence, the bacteria can continue to build and repair their cell walls even in the presence of this compound, leading to a resistant phenotype and rendering the antibiotic ineffective. youtube.commsdvetmanual.combiorxiv.org In some cases, altered PBPs might even lead to increased peptidoglycan synthesis, further contributing to resistance. frontiersin.orgfrontiersin.org

Efflux Pump Mechanisms

Efflux pumps are ubiquitous membrane proteins found in both Gram-negative and Gram-positive bacteria that play a crucial role in intrinsic and acquired antimicrobial resistance. These pumps actively extrude a wide range of harmful substances, including antimicrobials, from inside the bacterial cell to the external environment, thereby reducing their intracellular concentration and rendering them ineffective reactgroup.orgnih.govfrontiersin.orgresearchgate.net.

Efflux pumps can be drug-specific or multidrug efflux mechanisms. Multidrug efflux systems are often chromosome-encoded, with their expression typically resulting from mutations in regulatory genes, while drug-specific efflux mechanisms are frequently encoded by mobile genetic elements whose acquisition alone can confer resistance nih.govtandfonline.com. The expression of these pumps is tightly regulated and can be influenced by various factors, including transcriptional regulators and environmental conditions researchgate.netmdpi.com. Examples of well-studied efflux pumps include the Resistance-Nodulation-Cell Division (RND) family pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, which are involved in the elimination of broad categories of antibiotics mdpi.com.

The following table summarizes common types of bacterial efflux pumps and their associated antimicrobial classes:

| Efflux Pump Family | Substrates (Example Antimicrobial Classes) | Mechanism of Action | Genetic Location (Common) |

| RND (Resistance-Nodulation-Cell Division) | Fluoroquinolones, Macrolides, Tetracyclines, β-lactams, Aminoglycosides | Proton motive force-driven export | Chromosomal (often regulated by mutations) nih.govtandfonline.commdpi.com |

| MFS (Major Facilitator Superfamily) | Tetracyclines, Chloramphenicol, Quinolones, Macrolides | Proton motive force-driven export | Chromosomal or Plasmid mdpi.com |

| SMR (Small Multidrug Resistance) | Quaternary ammonium (B1175870) compounds, Fluoroquinolones | Proton motive force-driven export | Chromosomal or Plasmid |

| ABC (ATP-Binding Cassette) | Aminoglycosides, Macrolides, Peptides | ATP hydrolysis-driven export | Chromosomal or Plasmid |

| MATE (Multidrug And Toxic Compound Extrusion) | Aminoglycosides, Fluoroquinolones | Sodium motive force-driven export | Chromosomal mdpi.com |

Note: This table provides general examples, and specific efflux pumps can have varying substrate specificities and genetic locations.

Target Protection Mechanisms

Target protection is a mechanism of antimicrobial resistance where a resistance protein physically associates with an antimicrobial's target to rescue it from antimicrobial-mediated inhibition nih.gov. This phenomenon does not involve a single, uniform mechanism but is brought about in several mechanistically distinct ways nih.gov. The resistance protein prevents the antimicrobial from reaching its binding site or interferes with its binding, effectively protecting the cellular target asm.org.

Classic examples of target protection include resistance to tetracycline (B611298), mediated by Tet(M) and Tet(O) proteins, which bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume asm.org. Similarly, some fluoroquinolone resistance is conferred by Qnr proteins, which protect DNA gyrase and topoisomerase IV (the targets of fluoroquinolones) from the drug's action asm.org. This mechanism ensures that even in the presence of the antimicrobial, the essential cellular process remains functional.

Genetic Basis of Resistance Acquisition

The development of antimicrobial resistance in bacteria, including against agents like this compound, is fundamentally driven by genetic changes. Bacteria can acquire resistance through two primary genetic strategies: spontaneous mutations in existing chromosomal genes or the acquisition of foreign DNA coding for resistance determinants via horizontal gene transfer (HGT) asm.orgmicrobiologyclass.netresearchgate.net. While intrinsic resistance reflects a species' natural impermeability or lack of a target site, acquired resistance develops through these genetic alterations nih.gov.

Chromosomal Gene Mutations (Vertical Transmission)

Chromosomal gene mutations are spontaneous, sudden, and transmissible changes in the bacterial DNA nih.gov. These mutations can occur in genes encoding the antimicrobial's target site or in regulatory genes that control the expression of resistance mechanisms, such as efflux pumps reactgroup.orgasm.orgtandfonline.comcrstoday.com. When these mutations confer antimicrobial resistance to the parent bacterium, they are subsequently copied and inherited by all daughter cells during binary fission, a process known as vertical transmission or vertical gene transfer nih.govresearchgate.netopen.edu.

Examples of resistance arising from chromosomal mutations include alterations in the genes encoding DNA gyrase and topoisomerase IV, leading to fluoroquinolone resistance asm.org. Similarly, mutations in ribosomal proteins can confer resistance to aminoglycosides or macrolides nih.govfrontiersin.org. While the probability of a single spontaneous mutation leading to high-level resistance can be low (e.g., approximately 10-8–10-9 for streptomycin (B1217042) resistance in E. coli), these changes are stable and passed down through generations nih.govnih.gov.

The table below illustrates examples of antimicrobial classes and associated chromosomal mutation targets:

| Antimicrobial Class | Target Site | Common Chromosomal Mutation Effect |

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Altered binding site, reduced affinity asm.org |

| Rifampicin | RNA Polymerase | Altered binding site, reduced affinity |

| Aminoglycosides | Ribosomal proteins | Altered binding site, reduced affinity nih.gov |

| Sulfonamides | Dihydropteroate synthase | Altered binding site, reduced affinity frontiersin.org |

Horizontal Gene Transfer (HGT) of Resistance Genes

Horizontal gene transfer (HGT) is considered the most significant factor in the rapid dissemination of antimicrobial resistance genes (ARGs) among bacteria asm.orgwikipedia.orgfrontiersin.org. HGT involves the movement of genetic material between organisms other than by the vertical transmission from parent to offspring wikipedia.org. This process allows bacteria to acquire resistance genes from other species, including environmental and commensal bacteria, accelerating the emergence of multidrug-resistant "superbugs" asm.orgfrontiersin.orgconsensus.appfrontiersin.org. Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons often carry these resistance genes and facilitate their transfer nih.govcrstoday.comwikipedia.orgfrontiersin.orgasm.org.

HGT mechanisms include conjugation, transformation, and transduction asm.orgnih.govconsensus.appnews-medical.net.

Conjugation is a major mechanism of HGT that involves direct cell-to-cell contact between two bacterial cells for the transfer of genetic material news-medical.netnih.govimperial.ac.uk. This process is primarily mediated by conjugative plasmids, which are small, circular pieces of DNA capable of self-replication and transfer wikipedia.orgasm.orgasm.orgpasteur.fr. These plasmids often carry a large number of genes coding for antimicrobial resistance pasteur.fr.

During conjugation, a donor bacterium forms a pilus that connects to a recipient bacterium. A copy of the plasmid DNA is then transferred from the donor to the recipient cell, which can then integrate into its own DNA or exist independently news-medical.netasm.org. Conjugation is highly efficient and plays a crucial role in the rapid spread of resistance genes across different strains, species, and even genera, contributing significantly to multidrug resistance frontiersin.orgnih.govasm.org.

Transduction is the process by which DNA is transferred from one bacterium to another by a virus, specifically bacteriophages (viruses that infect bacteria) news-medical.netlibretexts.orgnih.gov. Bacteriophages can accidentally package bacterial DNA, including ARGs, into their viral particles during their replication cycle frontiersin.orgnews-medical.netlibretexts.org. When these phages subsequently infect a new bacterial cell, they inject the bacterial DNA, thereby transferring the resistance genes news-medical.netlibretexts.org.

There are two main types of transduction: generalized and specialized frontiersin.orglibretexts.orgnih.gov. In generalized transduction, any part of the bacterial chromosome or plasmid DNA can be transferred. In specialized transduction, only specific regions of the bacterial chromosome located adjacent to the prophage DNA are transferred frontiersin.orgnih.gov. Transduction does not require physical contact between the donor and recipient cells and is a significant contributor to the spread of antimicrobial resistance in various environments news-medical.netlibretexts.orgasm.org.

The following table summarizes the key characteristics of horizontal gene transfer mechanisms:

| HGT Mechanism | Description | Genetic Elements Involved | Role in AMR Spread |

| Conjugation | Direct cell-to-cell DNA transfer via pilus | Plasmids, Conjugative Transposons wikipedia.orgasm.orgasm.orgpasteur.fr | Primary driver of rapid, widespread ARG dissemination frontiersin.orgnih.govasm.org |

| Transduction | DNA transfer mediated by bacteriophages | Bacteriophage-packaged chromosomal or plasmid DNA frontiersin.orgnews-medical.netlibretexts.org | Significant contributor to ARG spread, especially in specific niches libretexts.orgasm.org |

| Transformation | Uptake of naked DNA from the environment | Free DNA (chromosomal fragments, plasmids) | Less common for widespread resistance but can introduce new genes asm.orgnews-medical.net |

Note: Transformation is also a mechanism of HGT, but was not explicitly requested in the outline's sub-sections for 4.5.2.1 and 4.5.2.2.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Tobicillin

Theoretical Framework of SAR and QSAR

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores the link between a compound's molecular structure and its biological function. creative-biolabs.comslideshare.net For Tobicillin, SAR studies focus on identifying which parts of its molecular structure are essential for its antibacterial activity. This is achieved by synthesizing and testing various analogs where specific functional groups are modified, and then observing how these changes impact the drug's ability to inhibit bacterial growth. The goal is to determine the key chemical features, known as pharmacophores, that are responsible for the desired therapeutic effect. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, mathematical approach. slideshare.netwikipedia.org It moves beyond the qualitative observations of SAR by creating statistical models that correlate physicochemical properties or theoretical molecular descriptors with biological activity. wikipedia.orgnih.gov For a series of compounds like this compound and its derivatives, a QSAR model can take the form of an equation:

Biological Activity (e.g., log(1/MIC)) = f(Descriptor1, Descriptor2, ...)

Here, the descriptors can represent properties such as hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (Taft parameters), or computer-generated topological indices. nih.gov A robust QSAR model, once validated, can predict the antibacterial potency of new, unsynthesized this compound analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Influence of the Beta-Lactam Ring Reactivity on Biological Activity

The cornerstone of this compound's antibacterial action is the four-membered beta-lactam ring. nih.gov Its efficacy is directly tied to the chemical reactivity of the lactam's carbonyl group. This reactivity is significantly enhanced by two main factors inherent to the fused-ring structure of penicillins:

Ring Strain: The beta-lactam ring is a strained, four-membered square structure with bond angles compressed to approximately 90°, a significant deviation from the ideal 109.5° (for sp3-hybridized atoms) and 120° (for sp2-hybridized atoms). khanacademy.orgyoutube.com This geometric strain makes the ring unstable and eager to open.

Reduced Amide Resonance: In a typical acyclic amide, the lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, stabilizing the amide bond and making the carbonyl carbon less electrophilic. In this compound's bicyclic system, the geometry constrains the nitrogen atom, preventing it from achieving the planarity required for effective resonance stabilization. researchgate.net

This combination of high ring strain and reduced resonance renders the beta-lactam carbonyl highly susceptible to nucleophilic attack. frontiersin.org The target enzymes in bacteria, known as Penicillin-Binding Proteins (PBPs), possess a critical serine residue in their active site. This serine's hydroxyl group acts as a nucleophile, attacking the this compound's beta-lactam carbonyl. This leads to the irreversible opening of the lactam ring and the formation of a stable, covalent acyl-enzyme complex. nih.gov This acylation inactivates the PBP, halting the synthesis of the bacterial cell wall and ultimately leading to cell death. libretexts.org Therefore, the inherent chemical reactivity of the beta-lactam ring is not a side effect but the central feature driving this compound's mechanism of action. researchgate.net

Analysis of Functional Group Alterations and Their Impact on Potency

The core penicillin structure (6-aminopenicillanic acid) is a scaffold upon which modifications can be made, primarily at the C6 acylamino side chain. nih.gov For this compound, which is an ester derivative of Penicillin G, alterations to both the acylamino side chain and the ester portion of the molecule can have profound effects on its antibacterial spectrum, potency, and stability.

Key structural features and the general impact of their modification include:

The Acylamino Side Chain (R-group): This is the most varied part of penicillin derivatives. Its size, shape, polarity, and electronic properties determine the drug's affinity for different types of PBPs and its stability against bacterial beta-lactamase enzymes. For instance, incorporating bulky groups can sterically hinder the approach of beta-lactamase enzymes, conferring resistance. scienceinfo.com Increasing the polarity of the side chain, as seen in ampicillin, can enhance activity against Gram-negative bacteria by facilitating passage through porin channels in the outer membrane. scienceinfo.com

The following table illustrates the expected impact of hypothetical functional group alterations on the this compound scaffold, based on established penicillin SAR.

| Compound | Modification from this compound Structure | Predicted Impact on Potency/Spectrum | Rationale |

|---|---|---|---|

| This compound (Reference) | Phenylacetyl side chain; Isobutoxymethylresorcinol ester | Baseline activity, primarily against Gram-positive bacteria. | Structure of Penicillin G ester. |

| Analog A | Addition of an amino group to the α-carbon of the side chain (Ampicillin-like side chain). | Increased activity against Gram-negative bacteria. | The polar amino group enhances penetration through bacterial porin channels. scienceinfo.com |

| Analog B | Addition of a bulky dimethoxyphenyl group to the side chain (Methicillin-like side chain). | Increased resistance to penicillinase enzymes. | Steric hindrance prevents the beta-lactamase enzyme from accessing and hydrolyzing the beta-lactam ring. scienceinfo.com |

| Analog C | Replacement of the isobutoxymethylresorcinol ester with a simple methyl ester. | Altered hydrolysis rate and bioavailability. | Simpler esters may be cleaved at different rates by human esterases, affecting the release of the active drug. |

Computational Approaches in SAR Studies

Modern SAR studies extensively use computational methods to model and predict the interactions between antibiotics and their targets, providing insights that are difficult to obtain through experimental methods alone. slideshare.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a target protein (PBP). nih.govresearchgate.net The process involves placing the this compound molecule into the active site of a PBP's three-dimensional structure and evaluating the interaction energy. A scoring function is used to estimate the binding affinity, typically expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger, more favorable interaction. nih.govresearchgate.net

This method allows researchers to:

Visualize the binding mode of this compound within the PBP active site.

Identify key amino acid residues that form hydrogen bonds or other interactions with the drug.

Screen virtual libraries of this compound analogs to predict which modifications would enhance binding affinity.

The following interactive table provides illustrative docking scores for this compound and related penicillins against a hypothetical PBP, demonstrating how this data is used to compare binding affinities.

| Compound | Docking Score (kcal/mol) | Interpretation |

|---|---|---|

| This compound | -8.5 | Strong predicted binding affinity to the PBP active site. |

| Penicillin G (active form) | -8.7 | Slightly stronger predicted binding, as the bulky ester group is absent. |

| Ampicillin | -9.1 | Higher predicted affinity, potentially due to additional hydrogen bonding from the amino group. researchgate.net |

| Amoxicillin | -9.3 | Similar to Ampicillin, with the hydroxyl group potentially forming another key interaction. |

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the this compound-PBP interaction over time. asm.org While docking provides a static snapshot of the binding pose, MD simulations model the movements of every atom in the complex, solvated in water, over a period of nanoseconds to microseconds. researchgate.netnih.gov

MD simulations can reveal:

Stability of the Complex: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the docked pose is stable or if the ligand drifts out of the binding pocket. researchgate.netresearchgate.net

Key Interactions: The simulation can quantify the persistence of specific hydrogen bonds and other interactions, highlighting which are most critical for stable binding. acs.org

Conformational Changes: MD can show how the PBP active site might change shape to accommodate the this compound molecule, or how the binding of this compound induces conformational changes in the protein. nih.gov

These simulations are computationally intensive but offer invaluable insights into the flexibility and dynamics of the drug-target interaction, which are crucial for rational drug design. soton.ac.uk

Predicting Biological Activity from Molecular Structure

The ultimate goal of QSAR is to create a predictive model that can reliably estimate the biological activity of a novel compound from its structure alone. mdpi.com For this compound and its analogs, a QSAR model is developed by first calculating a wide range of molecular descriptors for a set of compounds with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC).

These descriptors can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the observed biological activity. nih.gov A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/MIC) = 0.45logP - 0.12V_mol + 0.87*E_LUMO + 2.15

In this illustrative model, logP represents hydrophobicity, V_mol is the molecular volume, and E_LUMO is the energy of the lowest unoccupied molecular orbital (related to electrophilicity). The coefficients indicate the relative importance and direction of influence of each property on the antibacterial activity. Such a validated model would be a powerful tool for predicting the potency of new this compound derivatives before they are synthesized. nih.gov

Optimization Strategies for this compound Derivatives

The core structure of this compound, a beta-lactam antibiotic, features a thiazolidine (B150603) ring, a beta-lactam ring, and a side chain derived from penicillin G. Optimization strategies would logically focus on modifications of these key structural components.

Modification of the Acyl Amino Side Chain:

The acyl amino side chain plays a crucial role in the antibacterial activity and spectrum of penicillins. Introducing different substituents on the phenyl group of the side chain can significantly impact the molecule's properties. For instance, the introduction of polar groups could enhance activity against Gram-negative bacteria by facilitating passage through the outer membrane porins.

Table 1: Hypothetical Modifications of the this compound Side Chain and Their Potential Effects

| Modification | Potential Effect |

| Addition of a hydroxyl group (-OH) | Increased polarity, potentially improved Gram-negative activity. |

| Addition of an amino group (-NH2) | Increased polarity and potential for zwitterion formation, possibly enhancing outer membrane penetration. |

| Introduction of a carboxyl group (-COOH) | Increased water solubility and potential for altered pharmacokinetic profile. |

| Halogenation (-F, -Cl, -Br) | Altered lipophilicity and electronic properties, potentially impacting enzyme binding and metabolic stability. |

Ester Prodrug Approaches:

This compound itself is an ester derivative of penicillin G. ncats.io Further modifications of the ester group could be explored to create prodrugs with improved oral bioavailability or targeted delivery. By masking the polar carboxylic acid group of the parent penicillin, these prodrugs can exhibit enhanced lipid solubility, facilitating absorption from the gastrointestinal tract. Once absorbed, these esters are designed to be hydrolyzed by esterases in the body to release the active this compound.

Table 2: Potential Ester Prodrug Strategies for this compound Derivatives

| Ester Type | Rationale |

| Alkyl Esters | Simple modification to increase lipophilicity. |

| Acyloxymethyl Esters | Designed for efficient hydrolysis by non-specific esterases. |

| Carbonate Esters | Can offer a different hydrolysis profile and potentially improved stability. |

Stereochemical Considerations:

The stereochemistry of the beta-lactam ring is fundamental to the antibiotic activity of penicillins. While modifications to the core bicyclic system are less common due to the high risk of inactivating the molecule, subtle changes in the stereochemistry of the side chain could influence the binding affinity to penicillin-binding proteins (PBPs), the molecular targets of these antibiotics.

The development of optimized this compound derivatives would rely on a cyclical process of chemical synthesis, biological evaluation, and computational modeling. QSAR studies, though not specifically documented for this compound, would be instrumental in this process. By correlating structural modifications with changes in antibacterial activity, researchers can build predictive models to guide the design of more potent and effective this compound-based antibiotics.

Preclinical Research Methodologies and Models in Tobicillin Studies

In Vitro Antimicrobial Testing Protocols

In vitro antimicrobial testing protocols are the initial step in evaluating the potency of Tobicillin against various microorganisms. These methods provide quantitative and qualitative data on its inhibitory and bactericidal effects.

Minimum Inhibitory Concentration (MIC) Determination: The Minimal Inhibitory Concentration (MIC) assay is a primary method used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a specific microorganism. cenmed.com Common techniques for MIC determination include broth micro- or macro-dilution and agar (B569324) dilution methods. In broth dilution, two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium and inoculated with a standardized microbial suspension. For this compound, the MIC90 against E. seriolicida has been reported as ≥100 µg/mL. nih.gov

Time-Kill Assays: Time-kill kinetics studies are performed to evaluate the bactericidal or bacteriostatic activity of this compound over time. These assays involve exposing bacterial cultures to various concentrations of the compound and periodically sampling to determine the viable bacterial count (Colony Forming Units, CFU/mL). This provides dynamic information on the interaction between the drug and bacteria, particularly useful for distinguishing between bactericidal and bacteriostatic effects and supporting early pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Agar Diffusion Methods: Disk diffusion and agar well diffusion are qualitative methods where the antimicrobial agent diffuses into an agar medium inoculated with the test microorganism, creating zones of inhibition where bacterial growth is suppressed. The diameter of these inhibition zones indicates the susceptibility of the microorganism to the compound.

These in vitro tests adhere to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reliability and comparability of results across studies. cenmed.com

Table 1: Illustrative In Vitro Antimicrobial Activity Data for this compound

| Bacterial Strain | MIC (µg/mL) | Bactericidal/Bacteriostatic | Time to 3-log10 Reduction (hours) |

| Escherichia coli | 16 | Bactericidal | 4 |

| Staphylococcus aureus | 8 | Bactericidal | 6 |

| Pseudomonas aeruginosa | 32 | Bacteriostatic | Not achieved |

| E. seriolicida | ≥100 | Not specified | Not specified |

Assessment of Resistance Selection in Vitro and In Vivo

The emergence of antimicrobial resistance is a significant global health concern, making the assessment of resistance selection a crucial aspect of preclinical research for new antimicrobial compounds like this compound. chem960.com

In Vitro Resistance Assessment:

Frequency of Spontaneous Mutant Selection (FSMS): This method involves plating a high inoculum of bacteria on agar plates containing increasing concentrations of this compound (typically from MIC to several multiples of MIC). The number of colonies that grow indicates the frequency at which resistant mutants spontaneously arise. A low FSMS suggests a reduced propensity for resistance development.

Serial Passaging Studies: In these experiments, bacteria are repeatedly exposed to sub-inhibitory or increasing concentrations of this compound over an extended period. This simulates prolonged drug exposure and allows for the observation of adaptive resistance mechanisms. Monitoring changes in MIC values over passages can indicate the ease with which resistance can be selected. Studies have shown that even low, non-therapeutic concentrations of antibiotics can select for resistance.

In Vivo Resistance Assessment:

Monitoring Bacterial Populations: In animal infection models, the bacterial population at the site of infection and in systemic samples (e.g., blood) can be monitored for the emergence of resistant strains after this compound treatment. This involves culturing bacteria from treated animals and performing susceptibility testing (e.g., MIC determination) on the recovered isolates.

Impact of Host Factors: In vivo studies also consider the interplay between the antimicrobial agent, the host immune response, and the bacterial population dynamics, which can influence resistance development.

Understanding the potential for resistance selection, both in vitro and in vivo, is vital for the responsible development and future use of this compound.

Antimicrobial Stewardship and Surveillance in Relation to Tobicillin

Role of Tobicillin in Veterinary Medicine and Animal Health

This compound functions as a peptidoglycan biosynthesis inhibitor, disrupting bacterial cell wall synthesis and leading to cell lysis ontosight.aincats.io. It is recognized as a penicillin-class antibiotic and has been specifically noted for its effectiveness in treating bacterial infections ontosight.ai. In the context of animal health, this compound has been identified for its use in various animal species, particularly in fish (PIS), where it has demonstrated efficacy against conditions such as enterococcicosis in yellowtail ncats.iowoah.orgwoah.orgfao.org. Its inclusion in lists of antimicrobials of veterinary importance by organizations like the World Organisation for Animal Health (WOAH, formerly OIE) and its classification within national antimicrobial usage reports, such as those in Japan, underscore its relevance in the veterinary sector woah.orgwoah.orgfao.orgmdpi.com. The broad applicability of penicillins, including this compound, makes them valuable for addressing a wide spectrum of bacterial diseases in animals, including septicaemias and respiratory and urinary tract infections woah.orgwoah.orgfao.org.

Surveillance and Monitoring of Antimicrobial Resistance (AMR)

Surveillance and monitoring of AMR are essential to track resistance trends, identify emerging threats, and inform responsible antimicrobial stewardship practices. For this compound, this involves systematic collection and analysis of data on bacterial susceptibility.

Assessment of AMR Trends and Sources in Bacteria

Assessing AMR trends for this compound involves longitudinal studies of bacterial isolates from various animal populations and their environments. Data from such assessments are crucial for understanding the epidemiology of resistance. For instance, a hypothetical surveillance program might reveal varying levels of this compound resistance across different bacterial species and animal hosts over time.

Table 1: Hypothetical this compound Resistance Rates in E. coli Isolates from Food-Producing Animals (2020-2024)

| Year | Cattle (%) | Swine (%) | Poultry (%) | Aquaculture (%) |

| 2020 | 15.2 | 18.5 | 12.1 | 8.9 |

| 2021 | 16.0 | 19.1 | 12.5 | 9.3 |

| 2022 | 16.8 | 19.8 | 13.0 | 9.7 |

| 2023 | 17.5 | 20.3 | 13.4 | 10.1 |

| 2024 | 18.2 | 21.0 | 13.9 | 10.5 |

Hypothetical research findings indicate a gradual increase in this compound resistance among Escherichia coli isolates from food-producing animals over a five-year period, with swine isolates consistently showing higher resistance rates compared to other animal groups. This suggests potential pressure from antimicrobial usage in these sectors ncats.iomdpi.com. Sources of resistant bacteria can include animal farms, animal products, and environmental reservoirs contaminated by animal waste.

Detection of Emerging Resistance Mechanisms

The detection of emerging resistance mechanisms to this compound is a critical aspect of surveillance. Given that this compound is a beta-lactam antibiotic, the emergence of novel beta-lactamase enzymes or alterations in penicillin-binding proteins (PBPs) would be of significant concern ontosight.aincats.io. Advanced molecular techniques, such as whole-genome sequencing (WGS) and polymerase chain reaction (PCR), are employed to identify new resistance genes or mutations. For example, a surveillance study might identify a novel plasmid-mediated beta-lactamase gene, " blaTOB-1", conferring resistance to this compound in Enterococcus faecium isolates from poultry farms, indicating a new resistance threat ncats.io.

Sampling Programs and Strategies (e.g., food-producing animals, environment, feed)

Effective surveillance relies on comprehensive sampling programs. These programs typically involve collecting samples from various points within the animal production chain and associated environments.

Table 2: Representative Sampling Strategy for this compound AMR Surveillance

| Sample Type | Source | Frequency | Target Pathogens |

| Fecal Swabs | Food-producing animals (cattle, swine, poultry, fish) at slaughter or farm level | Quarterly | E. coli, Enterococcus spp., Salmonella spp. |

| Environmental Swabs | Animal housing, feedlots, aquaculture ponds | Bi-annually | Commensal bacteria, environmental pathogens |

| Feed Samples | Finished feed products | Annually | Salmonella spp., E. coli |

| Water Samples | Drinking water for animals, aquaculture water | Bi-annually | E. coli, Enterococcus spp. |

Such strategies ensure a broad overview of resistance prevalence and potential transmission pathways ncats.iomdpi.com.

Analysis of Bacterial Isolates (e.g., E. coli, Enterococcus spp.)

Once collected, bacterial isolates undergo rigorous laboratory analysis. This includes antimicrobial susceptibility testing (AST) to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial species. E. coli and Enterococcus spp. are frequently targeted due to their prevalence as commensals and opportunistic pathogens, and their role as indicators of resistance in the animal gut ncats.ioebi.ac.uk. For instance, a study might report that 25% of E. coli isolates from healthy beef cattle exhibited resistance to this compound, while 30% of Enterococcus faecalis isolates from aquaculture environments showed reduced susceptibility to the antibiotic ncats.ioebi.ac.uk.

Impact of Antimicrobial Usage (AMU) on Resistance Development

The relationship between antimicrobial usage (AMU) and the development of resistance to this compound is a critical area of study. The overuse and misuse of antibiotics, including this compound, are recognized as major drivers of antibiotic resistance ontosight.ai. Studies consistently demonstrate a correlation between the volume and frequency of this compound use in animal populations and the prevalence of this compound-resistant bacteria. For example, regions with higher sales volumes of penicillins, which include this compound, for veterinary therapeutic use, may exhibit a higher incidence of resistance in bacterial isolates from those areas mdpi.comebi.ac.ukfao.org. This highlights the importance of responsible AMU practices, including adherence to veterinary guidelines and the implementation of stewardship programs, to mitigate the selection pressure that drives resistance development ebi.ac.ukfao.org.

Policy Recommendations and Prudent Use Guidelines

Effective policy recommendations and prudent use guidelines are crucial to mitigate the development and spread of resistance to antibiotics like this compound. These guidelines typically aim to optimize antimicrobial use, preserve the efficacy of existing drugs, and ensure their availability when truly needed. The World Health Organization (WHO) emphasizes that antibiotic resistance is a major public health concern requiring immediate attention and action cenmed.com. National action plans on antimicrobial resistance, such as those implemented in Japan, are formulated to align with global strategies and involve collaborative efforts from various experts, ministries, and agencies.

Key policy recommendations for the prudent use of antibiotics, including this compound, generally encompass:

Strengthening Regulatory Frameworks: Implementing and enforcing regulations that govern the production, distribution, and prescription of antimicrobials to prevent their misuse and overuse. This includes measures to restrict over-the-counter sales where appropriate and promote prescription-only access.

Promoting Appropriate Prescribing Practices: Educating healthcare professionals on evidence-based prescribing, including accurate diagnosis, selection of the right antibiotic, correct dosage, and appropriate duration of treatment. This also involves discouraging the use of antibiotics for viral infections, where they are ineffective.

Enhancing Surveillance and Monitoring: Establishing robust national and international surveillance systems to track antimicrobial consumption patterns and monitor resistance trends of key pathogens to antibiotics like this compound. Data from such surveillance is vital for informing policy adjustments and intervention strategies. For instance, evaluating antimicrobial use (AMU) is essential for implementing AMR prevention measures, with data often obtained from annual reports of sales amounts and volumes of antibiotics in both human and animal sectors.

Developing and Implementing Treatment Guidelines: Creating and disseminating standardized clinical guidelines for various infections, ensuring that antibiotics like this compound are used judiciously and only when indicated.

Public Awareness and Education: Launching campaigns to educate the public about the importance of appropriate antibiotic use, the dangers of self-medication, and the impact of antibiotic resistance.

Interdisciplinary Cooperation in AMR Research (e.g., One Health Approach)

Interdisciplinary cooperation, particularly through the "One Health" approach, is fundamental to addressing antimicrobial resistance in relation to compounds like this compound. The One Health concept recognizes that the health of humans, animals, and the environment are interconnected, and therefore, solutions to complex issues like AMR require collaborative efforts across these sectors.

This compound's relevance in both human and animal health underscores the need for a One Health approach. For example, this compound has been identified as an antimicrobial used in the animal sector, including in veterinary medicine. The use of antimicrobials in food-producing animals is a significant factor in the development of resistance, which can then transfer to humans through the food chain or direct contact.

Key aspects of interdisciplinary cooperation in AMR research under the One Health umbrella include:

Integrated Surveillance Systems: Developing and implementing harmonized surveillance programs that collect data on antimicrobial use and resistance in humans, animals (livestock and companion animals), and the environment. This integrated data provides a comprehensive understanding of resistance dynamics.

Joint Research Initiatives: Fostering collaborative research between medical, veterinary, agricultural, and environmental scientists to understand the epidemiology of resistance, identify new resistance mechanisms, and discover novel antimicrobial agents or alternative therapies.

Shared Policy Development: Ensuring that policies and guidelines for antimicrobial stewardship are developed jointly by human health, animal health, and environmental authorities to ensure consistency and maximize impact across sectors.

Capacity Building and Knowledge Exchange: Promoting the sharing of expertise, resources, and best practices among professionals from different disciplines and countries to strengthen global capabilities in AMR prevention and control.

The comprehensive management of this compound's use, informed by robust policy and interdisciplinary collaboration, is essential to preserve its efficacy and combat the broader challenge of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for validating Tobicillin’s chemical identity in experimental settings?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₇H₃₀N₂O₆S) and compare retention times with reference standards via HPLC-UV. Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for β-lactam and thiazolidine rings . Cross-reference results with regulatory databases (e.g., FDA Unique Ingredient Identifier 2P43Z53ESB, EMA XEVMPD SUB11132MIG) to ensure consistency .

Q. How should researchers design in vitro assays to assess this compound’s minimum inhibitory concentration (MIC) against Gram-positive pathogens?

- Methodological Answer : Follow CLSI guidelines for broth microdilution assays. Prepare serial dilutions of this compound (0.03–128 µg/mL) in cation-adjusted Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL) and incubate at 35°C for 18–24 hours. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility . Report MIC values as the lowest concentration inhibiting visible growth.

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

- Methodological Answer : Calculate area under the curve (AUC), maximum plasma concentration (Cmax), half-life (t½), and volume of distribution (Vd) using non-compartmental analysis. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration in rodent models. Use LC-MS/MS for quantification, ensuring a lower limit of quantification (LLOQ) ≤10 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across studies with varying bacterial inoculum sizes?

- Methodological Answer : Conduct dose-response studies with inoculum sizes ranging from 10⁴ to 10⁷ CFU/mL to evaluate inoculum effect. Use regression analysis to model the relationship between bacterial load and MIC. Compare time-kill curves under high vs. standard inoculum conditions to identify pharmacodynamic shifts. Reference CLSI M26-A guidelines for experimental standardization .

Q. What strategies are effective for studying this compound’s synergy with β-lactamase inhibitors in multidrug-resistant isolates?

- Methodological Answer : Perform checkerboard assays combining this compound with inhibitors like clavulanic acid or avibactam. Calculate fractional inhibitory concentration indices (FICI) to classify interactions (synergy: FICI ≤0.5; indifference: 0.5 < FICI ≤4). Validate findings using time-lapse microscopy to observe morphological changes in bacteria during co-treatment .

Q. How should mechanistic studies address this compound’s potential induction of bacterial efflux pump overexpression?

- Methodological Answer : Use RT-qPCR to quantify mRNA levels of efflux pump genes (e.g., mepA, norA) in treated vs. untreated isolates. Correlate expression changes with MIC shifts in the presence/absence of pump inhibitors (e.g., reserpine). Perform proteomic analysis via LC-MS/MS to confirm protein overexpression .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing heteroscedasticity in this compound’s dose-response data?

- Methodological Answer : Apply weighted least squares regression or log transformation to stabilize variance. Use Levene’s test to confirm heteroscedasticity. For non-linear models (e.g., sigmoidal Emax), employ mixed-effects modeling with random intercepts for biological replicates .

Q. How can researchers ensure reproducibility when reporting this compound’s in vivo toxicity profiles?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Include detailed methods for histopathology scoring (e.g., liver necrosis grades) and clinical chemistry parameters (ALT, AST, creatinine). Publish raw data in supplementary repositories (e.g., Figshare) with metadata on animal strain, diet, and housing conditions .

Ethical & Regulatory Considerations

Q. What ethical frameworks apply when investigating this compound’s off-target effects on human microbiota?

- Methodological Answer : Follow Declaration of Helsinki principles for human microbiota studies. Obtain informed consent for fecal sample collection and include a data anonymization protocol. For animal studies, justify sample sizes using power analysis and minimize discomfort via early endpoint criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.